molecular formula C14H20N2O2 B8437780 1-Piperazineacetic acid, 4-phenyl-, ethyl ester CAS No. 56968-26-4

1-Piperazineacetic acid, 4-phenyl-, ethyl ester

Cat. No. B8437780
CAS RN: 56968-26-4
M. Wt: 248.32 g/mol
InChI Key: OHSLVANDVCNDGK-UHFFFAOYSA-N
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Patent
US08916705B2

Procedure details

Synthesized according to General Procedure B: 1-phenylpiperazine (5{30}, 1 mL, 6.55 mmol, 1 equiv.), ethyl chloroacetate (0.77 mL, 7.20 mmol, 1.1 equiv.), NaHCO3 (0.69 g, 8.18 mmol, 1.25 equiv.), acetone (13.1 mL). Purification with flash column chromatography on silica gel (1:1 hexanes:EtOAc) afforded 6{30} (1.50 g, 93%) as a light yellow liquid. 1H-NMR (500 MHz, CDCl3): δ 7.20 (dd, 2H, J=7.0, 8.5 Hz), 6.87 (dd, 2H, J=1.0, 9.0 Hz), 6.80 (t, 1H, J=7.0 Hz), 4.15 (q, 2H, J=7.0 Hz), 3.20 (s, 2H), 3.19 (t, 4H, J=5.0 Hz), 2.68 (t, 4H, J=5.0 Hz), 1.23 (t, 3H, J=7.0 Hz). 13C-NMR (125 MHz, CDCl3): δ 169.6, 150.8, 128.6, 119.2, 115.6, 60.1, 58.9, 52.5, 48.5, 13.8.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step Two
Quantity
0.69 g
Type
reactant
Reaction Step Three
Quantity
13.1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].C([O-])(O)=O.[Na+]>CC(C)=O>[C:1]1([N:7]2[CH2:12][CH2:11][N:10]([CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Step Two
Name
Quantity
0.77 mL
Type
reactant
Smiles
ClCC(=O)OCC
Step Three
Name
Quantity
0.69 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
13.1 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
CUSTOM
Type
CUSTOM
Details
Purification with flash column chromatography on silica gel (1:1 hexanes:EtOAc)
CUSTOM
Type
CUSTOM
Details
afforded 6{30} (1.50 g, 93%) as a light yellow liquid

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.